![molecular formula C19H36O2S2 B12629116 2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane CAS No. 918343-94-9](/img/structure/B12629116.png)
2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are often used as protecting groups in organic synthesis due to their stability and reactivity. This particular compound features a methoxymethoxy group and a non-4-en-1-yl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane typically involves the reaction of a suitable dithiane precursor with a methoxymethoxybutyl halide and a non-4-en-1-yl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane can undergo various types of chemical reactions, including:
Oxidation: The sulfur atoms in the dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The methoxymethoxy and non-4-en-1-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted dithiane derivatives depending on the reagents used.
Scientific Research Applications
2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the synthesis of complex organic molecules and as an intermediate in the production of fine chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane involves its interaction with specific molecular targets and pathways. The compound’s dithiane ring can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological macromolecules. Additionally, the methoxymethoxy and non-4-en-1-yl groups can modulate the compound’s reactivity and binding affinity to target proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(Methoxymethoxy)butyl]-1,3-dithiane
- 2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dioxane
- 4-Methoxy-2-methylphenylboronic acid
Uniqueness
2-[4-(Methoxymethoxy)butyl]-2-(non-4-en-1-yl)-1,3-dithiane is unique due to its combination of functional groups, which impart distinct chemical properties and reactivity. The presence of both the methoxymethoxy and non-4-en-1-yl groups allows for versatile chemical modifications and applications in various fields of research and industry.
Properties
CAS No. |
918343-94-9 |
|---|---|
Molecular Formula |
C19H36O2S2 |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
2-[4-(methoxymethoxy)butyl]-2-non-4-enyl-1,3-dithiane |
InChI |
InChI=1S/C19H36O2S2/c1-3-4-5-6-7-8-9-13-19(22-16-12-17-23-19)14-10-11-15-21-18-20-2/h6-7H,3-5,8-18H2,1-2H3 |
InChI Key |
DDONLKFBZLIGMA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=CCCCC1(SCCCS1)CCCCOCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




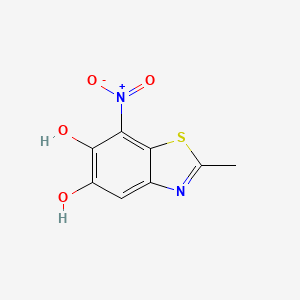
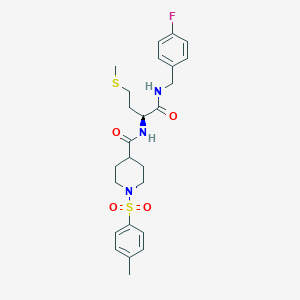
![N-[(2-Methylphenyl)methyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B12629080.png)
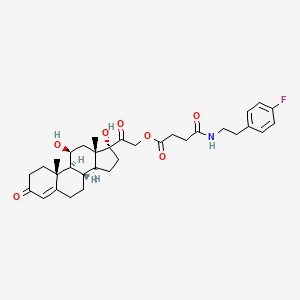
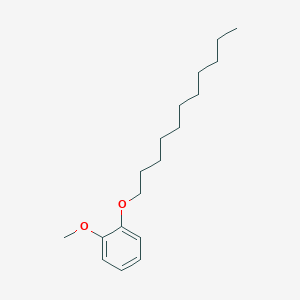
![2,2'-Sulfanediylbis[1-(4-fluorophenyl)ethan-1-ol]](/img/structure/B12629096.png)

![3-{[([1,1'-Biphenyl]-3-yl)methyl]sulfamoyl}-N-hydroxypropanamide](/img/structure/B12629101.png)
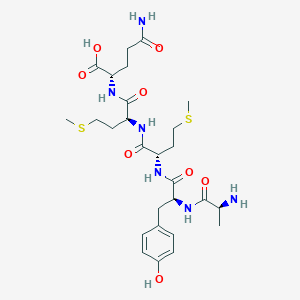
![5-[(2,3-difluorophenyl)sulfanylmethyl]-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12629112.png)
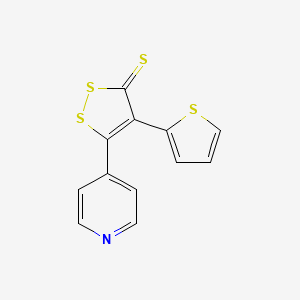
![(3aR,6aS)-5-(3-bromophenyl)-5'-fluoro-1-[(4-hydroxyphenyl)methyl]spiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione](/img/structure/B12629127.png)
